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3-Methylcytidine methosulfate -

3-Methylcytidine methosulfate

Catalog Number: EVT-13885847
CAS Number:
Molecular Formula: C11H19N3O9S
Molecular Weight: 369.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methylcytidine methosulfate is a derivative of cytidine, classified as a nucleoside analog. It is characterized by the addition of a methyl group at the 3-position of the cytidine base and is often used in biochemical research and applications. The compound has the molecular formula C11H19N3O9SC_{11}H_{19}N_{3}O_{9}S and a molecular weight of approximately 369.35 g/mol . It is primarily utilized in studies related to nucleotides and nucleosides, particularly in the context of epigenetic modifications and RNA biology.

Source and Classification

3-Methylcytidine methosulfate is sourced from various chemical suppliers, including Cayman Chemical and LGC Standards, where it is categorized under pyrimidines and pharmaceutical reference standards . Its CAS number is 21028-20-6, which serves as a unique identifier for this chemical compound.

Synthesis Analysis

Methods

The synthesis of 3-Methylcytidine methosulfate typically involves the methylation of cytidine followed by the introduction of a methosulfate group. This can be achieved through various chemical reactions, including:

  1. Methylation Reaction: Using methyl iodide or dimethyl sulfate to introduce the methyl group at the 3-position of cytidine.
  2. Methosulfation: The addition of a methanesulfonyl group can be performed using methanesulfonyl chloride in the presence of a base, which facilitates the formation of the methosulfate derivative.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess the purity (>95%) of the final product .

Molecular Structure Analysis

Structure

The molecular structure of 3-Methylcytidine methosulfate includes a pyrimidine ring with a methyl group attached at the 3-position, along with a ribose sugar moiety. The compound exhibits stereochemistry that is crucial for its biological activity.

  • SMILES Notation: COS(=O)(=O)[O-].C[N+]1=C(N)C=CN([C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O)C1=O
  • InChI: InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1

Data

The accurate mass of 3-Methylcytidine methosulfate is reported as 369.0842 g/mol . The compound's flash point is notably low at -20°C, indicating its volatility and need for careful handling during storage and use .

Chemical Reactions Analysis

Reactions

3-Methylcytidine methosulfate participates in various chemical reactions typical for nucleoside analogs. These include:

  1. Base Pairing: It can engage in base pairing within RNA structures due to its nucleoside nature.
  2. Chemical Modifications: The presence of functional groups allows it to undergo further chemical modifications which can be exploited in synthetic biology applications.

Technical Details

The reactivity of this compound is influenced by its functional groups. For instance, the methanesulfonyl group can act as a leaving group in nucleophilic substitution reactions .

Mechanism of Action

Process

The mechanism by which 3-Methylcytidine methosulfate exerts its biological effects primarily involves its incorporation into RNA molecules. This incorporation can alter RNA structure and function by affecting:

  • Transcriptional Regulation: Modifications like methylation can influence gene expression.
  • Stability and Translation Efficiency: The presence of modified nucleotides can enhance RNA stability and translation efficiency.

Data

Research indicates that 3-Methylcytidine is commonly found as an epigenetic mark in tRNA and mRNA, playing roles in cellular processes such as stress responses and metabolic regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Purity: Generally greater than 95% as determined by HPLC analysis.
  • Storage Conditions: Should be stored at -20°C to maintain stability.
Applications

Scientific Uses

3-Methylcytidine methosulfate has several important applications in scientific research:

  1. Biomarker Studies: It has been investigated as a potential biomarker for certain cancers due to its elevated levels in cancer patients' urine .
  2. Epigenetic Research: Used to study epigenetic modifications in nucleic acids.
  3. Therapeutic Development: Its properties make it valuable for developing new therapeutic agents targeting RNA modifications.
Biosynthesis and Enzymatic Regulation of m3C Modifications

Role of METTL Methyltransferase Family in m3C Installation

The installation of 3-methylcytidine (m³C) in mammalian RNAs is orchestrated by three methyltransferase-like (METTL) proteins: METTL2, METTL6, and METTL8. These enzymes exhibit distinct substrate specificities and subcellular localizations, ensuring precise m³C deposition across RNA species.

METTL2/6-Mediated m³C Formation in Nuclear tRNA Isoacceptors

METTL2 and METTL6 catalyze m³C formation in nuclear-encoded tRNAs, with METTL2 primarily modifying position 32 of tRNAᵀʰʳ and tRNAᴬʳᵍ(ᶜᶜᵁ) isoacceptors. Genetic ablation studies in mice reveal a 30–40% reduction in tRNA m³C levels upon METTL2 knockout, while METTL6 loss results in a 10–15% reduction. Primer extension assays confirm the absence of reverse transcriptase blockage at C32 in METTL2-null cells, validating its role in anticodon loop modification [1] [6]. METTL6 specifically targets tRNASer isoacceptors, aided by its obligate interaction with seryl-tRNA synthetase (SerRS), which enhances catalytic efficiency by ~1,000-fold [1] [4].

METTL8 as the Mitochondrial m³C Writer Enzyme

METTL8 operates independently in mitochondria, modifying C32 of mt-tRNAᵀʰʳ(ᵁᴳᵁ) and mt-tRNASer(ᵁᴳᴬ). Unlike METTL2/6, METTL8 contains an N-terminal mitochondrial targeting sequence (residues 1–50) that directs its subcellular localization. CRISPR-Cas9 deletion experiments confirm that METTL8 loss specifically reduces m³C in mitochondrial tRNAs without affecting nuclear tRNA modifications [6] [7]. Notably, METTL8 also deposits m³C in select nuclear mRNAs, marking the first evidence of mRNA m³C modification [1].

Table 1: METTL Enzymes Catalyzing m³C Formation

EnzymeSubstrate SpecificityLocalizationFunctional Impact of Knockout
METTL2tRNAᵀʰʳ(ᵁᴳᵁ), tRNAᴬʳᵍ(ᶜᶜᵁ)Nucleus30–40% ↓ tRNA m³C; impaired translation
METTL6tRNASer isoacceptorsNucleus10–15% ↓ tRNA m³C; reduced Ser-tRNA stability
METTL8mt-tRNAᵀʰʳ/Ser, nuclear mRNAsMitochondriaLoss of mt-tRNA m³C; mRNA modification loss

Co-Factors and Protein Interactions in m³C Catalysis

Interaction of METTL6 with Seryl-tRNA Synthetase

METTL6 forms an RNA-dependent complex with SerRS, as demonstrated by size-exclusion chromatography and cryo-EM structural analysis (PDB: 8OWX). The 2.4 Å resolution structure reveals that SerRS anchors the tRNA variable loop, while METTL6 remodels the anticodon loop to flip out C32 for methylation. Direct protein-protein contacts between METTL6’s αC helix and SerRS are essential for catalytic enhancement. ATP and serine are dispensable for this activation, confirming SerRS acts as a pure substrate recruitment factor [1] [4].

Mitochondrial Localization Signals and METTL8 Subcellular Targeting

METTL8’s mitochondrial import relies on a bipartite N-terminal signal (residues 1–50) comprising a transmembrane domain (residues 1–25) and a matrix-targeting sequence (residues 26–50). Phosphorylation at Ser12 regulates this targeting: dephosphorylation promotes mitochondrial localization, while phosphorylation retains METTL8 in the cytosol. Isoform-specific splicing variants further modulate its distribution, with the long isoform (METTL8-L) exclusively localizing to mitochondria [6] [7].

Table 2: Key Regulatory Interactions in m³C Catalysis

EnzymeInteracting PartnerInteraction MechanismFunctional Consequence
METTL6SerRSRNA-dependent complex; αC helix contacts1,000-fold ↑ methylation activity
METTL8Mitochondrial import machineryN-terminal signal (residues 1–50)Mitochondrial matrix localization

Evolutionary Conservation of m³C Methyltransferases

Homology Between Yeast Trm140 and Mammalian METTL Proteins

The m³C methyltransferases exhibit deep evolutionary conservation. Saccharomyces cerevisiae employs a single enzyme, Trm140, for m³C32 modification in tRNAᵀʰʳ and tRNASer. In contrast, fission yeast (Schizosaccharomyces pombe) utilizes two orthologs—Trm140 (tRNAᵀʰʳ) and Trm141 (tRNASer)—presaging the division of labor in mammals. Sequence alignments reveal 45–60% similarity between yeast Trm140/141 and mammalian METTL2/6, particularly in the catalytic S-adenosylmethionine (SAM)-binding domain. METTL8, however, shares greater homology with bacterial m³C methyltransferases, suggesting convergent evolution for mitochondrial function [1] [6].

Key Evolutionary Insights

  • Gene Duplication: Mammalian METTL2/6 arose from gene duplication events of a Trm140-like ancestor, enabling isoform-specific tRNA targeting.
  • Functional Diversification: METTL8’s acquisition of a mitochondrial targeting signal allowed adaptation to organellar tRNAs.
  • Conserved Catalytic Mechanism: All METTL enzymes retain the SAM-binding motif "GxGxG" and catalytic residues (e.g., Asp174 in METTL6) necessary for methyl transfer [1] [5].

Properties

Product Name

3-Methylcytidine methosulfate

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidin-1-ium-2-one;methyl sulfate

Molecular Formula

C11H19N3O9S

Molecular Weight

369.35 g/mol

InChI

InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1

InChI Key

MGSZKGKDQZQWAQ-BKZSBQMKSA-N

Canonical SMILES

CN1C(=CC=[N+](C1=O)C2C(C(C(O2)CO)O)O)N.COS(=O)(=O)[O-]

Isomeric SMILES

CN1C(=CC=[N+](C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.COS(=O)(=O)[O-]

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